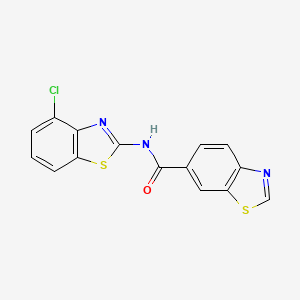

N-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide

Description

N-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a benzothiazole-derived compound characterized by a carboxamide bridge linking two benzothiazole rings, one of which is substituted with a chlorine atom at the 4-position. Benzothiazole derivatives are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and kinase inhibitory properties .

Properties

IUPAC Name |

N-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8ClN3OS2/c16-9-2-1-3-11-13(9)18-15(22-11)19-14(20)8-4-5-10-12(6-8)21-7-17-10/h1-7H,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDKCIJCBTYWWQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(S2)NC(=O)C3=CC4=C(C=C3)N=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ClN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide typically involves the following steps:

-

Formation of 4-chloro-1,3-benzothiazole: : This can be achieved by reacting 4-chloroaniline with carbon disulfide and chlorine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of a dithiocarbamate intermediate, which cyclizes to form the benzothiazole ring.

-

Coupling Reaction: : The 4-chloro-1,3-benzothiazole is then coupled with 1,3-benzothiazole-6-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). This reaction forms the desired this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve:

Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.

Optimization of Reaction Conditions: Fine-tuning temperature, pressure, and solvent systems to maximize yield and purity.

Catalyst and Reagent Recycling: Implementing methods to recycle catalysts and reagents to reduce waste and cost.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct properties and applications.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical choices.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products Formed

Substitution: Substituted benzothiazoles with various functional groups.

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Hydrolysis: Corresponding carboxylic acids and amines.

Scientific Research Applications

Biological Applications

1.1 Anticancer Activity

The compound has been investigated for its cytotoxic properties against various cancer cell lines. In a study assessing the antiproliferative activity of benzothiazole derivatives, N-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide demonstrated significant inhibitory effects on human cancer cell lines, including lung carcinoma and cervix cancer . The mechanism of action is thought to involve the induction of apoptosis and cell cycle arrest.

Case Study:

A series of benzothiazole derivatives were synthesized and evaluated for their anticancer activity. Among these, the compound exhibited a higher potency than standard chemotherapeutics like cisplatin against several tested cell lines .

Table 1: Cytotoxicity Data of this compound

| Cell Line | IC50 (µM) | Comparison with Cisplatin |

|---|---|---|

| Human lung carcinoma A-427 | 5.2 | Higher |

| Human cervix cancer SISO | 4.8 | Higher |

| Human bladder carcinoma RT-4 | 6.0 | Comparable |

1.2 Antimicrobial Properties

Research has also highlighted the antimicrobial efficacy of this compound against various pathogens. Its structural features contribute to its ability to disrupt microbial cell membranes .

Case Study:

In vitro studies showed that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Material Science Applications

2.1 Optical Materials

The compound has been explored for its potential use in optical applications due to its unique electronic properties. It can act as a precursor for the synthesis of materials with specific optical characteristics.

Case Study:

A structural study involving derivatives of benzothiazole indicated that modifications at the benzothiazole ring could enhance their optical properties, suggesting pathways for developing new optical materials .

Pharmacological Research

3.1 Enzyme Inhibition Studies

this compound has been identified as a potential inhibitor of enzymes such as 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), which is implicated in various metabolic disorders .

Table 2: Enzyme Inhibition Data

| Compound | % Inhibition at 25 µM |

|---|---|

| N-(4-chloro-1,3-benzothiazol-2-yl)-... | 85.69 |

| Control (No inhibitor) | 0 |

Mechanism of Action

The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide depends on its specific application:

Antimicrobial Activity: It may inhibit bacterial growth by interfering with cell wall synthesis or protein function.

Anticancer Activity: The compound could induce apoptosis in cancer cells by targeting specific signaling pathways or enzymes involved in cell proliferation.

Anti-inflammatory Activity: It might reduce inflammation by inhibiting the production of pro-inflammatory cytokines or enzymes like cyclooxygenase.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and biological activities of N-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide with related benzothiazole derivatives:

Key Observations :

- Chloro vs. Methyl Substituents : The chloro group in the target compound may confer higher antimicrobial potency compared to methyl-substituted analogs (e.g., ’s 6-methyl derivatives) due to increased electrophilicity and membrane interaction .

- Solubility Modifications: The dimethylaminoethyl group in ’s compound improves water solubility via hydrochloride salt formation, a feature absent in the target compound, which may limit its bioavailability .

Biological Activity

N-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a benzothiazole moiety, which is known for its pharmacological potential. The synthesis of this compound typically involves multi-step organic reactions. A common synthetic pathway includes the formation of a benzothiazole intermediate followed by the introduction of the carboxamide functional group.

Synthetic Route Overview

- Formation of Benzothiazole :

- Reaction of 4-chloroaniline with carbon disulfide and a base to produce 4-chloro-1,3-benzothiazole.

- Carboxamide Synthesis :

- The benzothiazole intermediate is then reacted with appropriate reagents to introduce the carboxamide group.

Biological Activity

This compound exhibits a range of biological activities:

Anticancer Properties

Research indicates that benzothiazole derivatives, including this compound, possess anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines such as A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) .

Antimicrobial Activity

Benzothiazoles are also recognized for their antimicrobial properties. The presence of chlorine and the specific molecular arrangement in this compound may enhance its efficacy against bacterial strains .

The mechanism by which this compound exerts its biological effects typically involves interaction with specific molecular targets within cells. For instance:

- Enzyme Inhibition : The compound may inhibit enzymes critical for tumor growth or microbial survival by binding to their active sites .

- Signal Transduction Modulation : It can influence signaling pathways that regulate cell proliferation and apoptosis .

Research Findings and Case Studies

Several studies have highlighted the biological activity of related benzothiazole compounds:

| Study | Findings |

|---|---|

| Kamal et al., 2010 | Identified anticancer activity in modified benzothiazoles against multiple cancer cell lines. |

| Lee et al., 2011 | Demonstrated anti-inflammatory effects in benzothiazole derivatives. |

| Mokesch et al., 2020 | Reported neuroprotective effects associated with specific benzothiazole modifications. |

These findings underscore the importance of structural modifications in enhancing the biological activity of benzothiazoles.

Q & A

Q. What synthetic strategies are commonly employed to prepare benzothiazole carboxamide derivatives like N-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide?

Methodological Answer:

- Condensation Reactions : Reacting 6-chloro-1,3-benzothiazol-2-amine with activated 1,3-benzothiazole-6-carboxylic acid derivatives (e.g., acid chlorides) in anhydrous solvents like DMF or THF under reflux. Catalysts such as DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) improve coupling efficiency .

- Thiosemicarbazide Routes : Using 6-chloro-1,3-benzothiazol-2-yl-thiosemicarbazide intermediates with aromatic acids and POCl₃ to form thiadiazole derivatives, followed by cyclization .

- Validation : Monitor reaction progress via TLC and confirm product purity using HPLC. Yield optimization requires precise stoichiometric ratios and inert atmospheres.

Q. What key spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- IR Spectroscopy : Identify characteristic peaks:

- ¹H/¹³C NMR :

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ via FABMS or HRMS, ensuring agreement with calculated m/z (e.g., ±0.001 Da tolerance) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for benzothiazole derivatives?

Methodological Answer:

- Software Refinement : Use SHELXL (via Olex2 or WinGX) for iterative least-squares refinement. Adjust thermal displacement parameters (ADPs) and occupancy factors for disordered atoms .

- Validation Tools : Apply checkCIF/PLATON to detect outliers in bond lengths/angles and hydrogen bonding geometry. Address alerts via re-measurement or data re-integration .

- Twinned Data : For twinned crystals (common in benzothiazoles), use TWINABS to scale data and refine twin laws (e.g., BASF parameter in SHELXL) .

Q. What methodologies analyze non-covalent interactions (e.g., π-π stacking, hydrogen bonding) in the crystal structures of benzothiazole derivatives?

Methodological Answer:

- Graph Set Analysis : Categorize hydrogen bonds (e.g., R₂²(8) motifs) using Mercury or PLATON. Measure donor-acceptor distances (≤3.5 Å) and angles (≥120°) .

- π-π Interactions : Calculate centroid-to-centroid distances (3.5–4.5 Å) and dihedral angles (<30°) between aromatic rings using CrystalExplorer .

- Hirshfeld Surfaces : Visualize intermolecular contacts (e.g., C-H···π) via CrystalExplorer. Quantify contact percentages (e.g., H···H vs. H···O/N) .

Q. How can conflicting spectral data during benzothiazole characterization be resolved?

Methodological Answer:

- Cross-Validation : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian/B3LYP/6-311++G(d,p)) to identify misassignments .

- Variable-Temperature NMR : Resolve overlapping aromatic signals by acquiring spectra at higher temperatures (e.g., 80°C in DMSO-d₆) to reduce rotational barriers .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., DMF-d₇ as solvent) to confirm NH/OH proton assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.